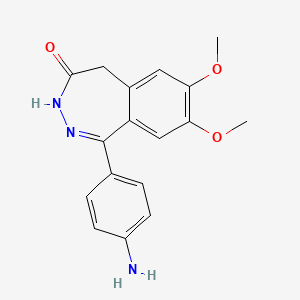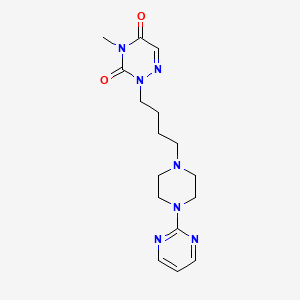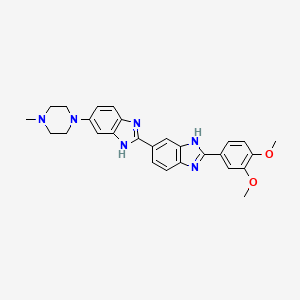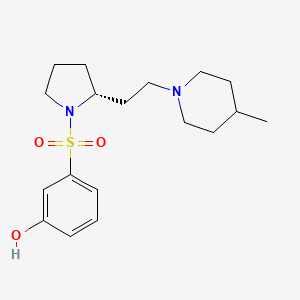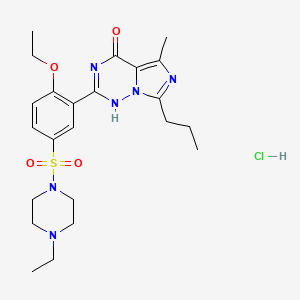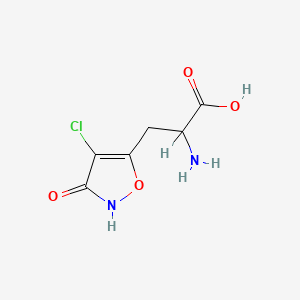
Cl-HIBO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Cl-HIBOの合成には、4-クロロ-3-ヒドロキシ-5-イソキサゾールプロピオン酸を適切な試薬と制御された条件下で反応させることが含まれます . 詳細な合成経路と反応条件は、通常、製造元が所有する機密情報です。 工業生産方法は、高純度と生物活性を維持することに重点を置いており、多くの場合、安定性を確保するために凍結乾燥と特定の温度での保存が伴います .
化学反応の分析
Cl-HIBOは、主に官能基に関与するさまざまな化学反応を起こします。一般的な反応には以下が含まれます。
酸化: this compoundは、特定の条件下で酸化される可能性がありますが、詳細な経路は広範に文書化されていません。
還元: この化合物は還元反応を起こす可能性があり、特にオキサゾール環に影響を与えます。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
This compoundは、AMPA受容体に対する高い選択性により、科学研究で広く使用されています。その用途には以下が含まれます。
科学的研究の応用
Cl-HIBO is extensively used in scientific research due to its high selectivity for AMPA receptors. Its applications include:
Neuroscience: Studying the role of AMPA receptors in synaptic transmission and plasticity.
Pharmacology: Investigating the effects of AMPA receptor agonists and antagonists on neuronal activity.
Industry: Used in the development of research tools and assays for studying ionotropic glutamate receptors.
作用機序
Cl-HIBOは、AMPA受容体において、特にGluR1およびGluR2サブユニットを標的とする完全アゴニストとして作用します . これらの受容体への結合により、this compoundはイオンチャネルを開くコンフォメーション変化を誘発し、ナトリウムやカルシウムなどの陽イオンがニューロンに流入することを可能にします。 これにより、脱分極と興奮性シグナルの伝播が起こります . This compoundの脱感作特性は、シナプス伝達の調節にも役割を果たしています .
類似化合物との比較
Cl-HIBOは、GluR1およびGluR2サブユニットに対する高いサブタイプ選択性を持つため、ユニークです。類似の化合物には以下が含まれます。
ホモイボテン酸: イオンチャネル型グルタミン酸受容体の選択性の低いアゴニスト.
4-アルキル化ホモイボテン酸アナログ: これらの化合物は、代謝型グルタミン酸受容体とイオンチャネル型グルタミン酸受容体に対するさまざまな選択性プロファイルを呈します.
AMPA受容体アゴニスト: このカテゴリの他の化合物には、カイニン酸やドモイ酸などがあり、選択性と効力プロファイルが異なります.
This compoundの高い選択性と効力は、AMPA受容体の機能とその神経プロセスにおける役割を研究するための貴重なツールとなっています。
特性
IUPAC Name |
2-amino-3-(4-chloro-3-oxo-1,2-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSXCQTXUSQQFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
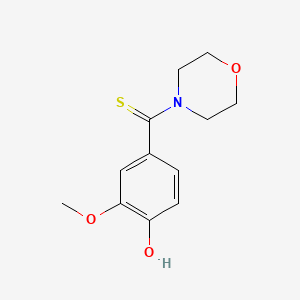
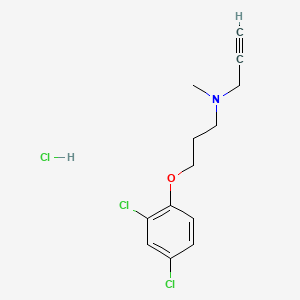
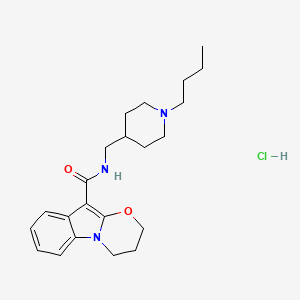
![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline](/img/structure/B1662216.png)
